molecular formula C25H26N4O3S B2797882 3-[({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde CAS No. 1287039-70-6

3-[({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde

Cat. No.: B2797882
CAS No.: 1287039-70-6
M. Wt: 462.57
InChI Key: YVYYSXAJLFVJSK-UHFFFAOYSA-N
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Description

The compound 3-[({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde features a pyrazolo[4,3-d]pyrimidine core, a bicyclic heteroaromatic system with fused pyrazole and pyrimidine rings. Key structural attributes include:

  • Substituents:
    • 1-ethyl and 3-methyl groups on the pyrazole ring.
    • 6-[(4-methylphenyl)methyl] (4-methylbenzyl) at position 4.
    • 5-sulfanylmethyl group linked to a 4-methoxybenzaldehyde moiety.
  • The methoxy group contributes to electronic modulation.

Properties

IUPAC Name

3-[[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylmethyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-5-29-23-22(17(3)27-29)26-25(28(24(23)31)13-18-8-6-16(2)7-9-18)33-15-20-12-19(14-30)10-11-21(20)32-4/h6-12,14H,5,13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYYSXAJLFVJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=C(C=CC(=C4)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Reactivity of the Sulfanyl Group

The thioether (-S-) group is susceptible to oxidation and nucleophilic substitution:

Reaction TypeConditions/ReagentsProduct(s)References
Oxidation H₂O₂ (mild) or mCPBA (strong)Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives
Alkylation Alkyl halides (R-X), base (e.g., K₂CO₃)Thioether derivatives with substituted alkyl chains
Nucleophilic Displacement Amines, thiols, or alcohols under basic conditionsReplacement of sulfanyl group with -NH₂, -SH, or -OR substituents
  • Mechanistic Insight : Oxidation of the sulfanyl group to sulfone is common in pyrazolo[4,3-d]pyrimidine derivatives, as seen in sildenafil analogs . The reaction is typically pH-dependent and requires controlled conditions to avoid over-oxidation.

Aldehyde Group Reactivity

The 4-methoxybenzaldehyde moiety participates in classic aldehyde reactions:

Reaction TypeConditions/ReagentsProduct(s)References
Reduction NaBH₄ or LiAlH₄ in methanol4-Methoxybenzyl alcohol derivative
Oxidation KMnO₄/H⁺ or CrO₃4-Methoxybenzoic acid derivative
Condensation Primary amines (e.g., NH₂R)Schiff base (imine) formation
  • Key Consideration : Steric hindrance from the adjacent methoxy group may slow reaction kinetics. Computational studies on similar benzaldehyde derivatives suggest electron-withdrawing effects from the pyrazolo[4,3-d]pyrimidinone core could activate the aldehyde for nucleophilic attack .

Pyrazolo[4,3-d]pyrimidinone Core Reactivity

The heterocyclic core undergoes ring-specific reactions:

Reaction TypeConditions/ReagentsProduct(s)References
Hydrolysis Strong acid (e.g., HCl) or baseRing-opening to form pyrazole and pyrimidine fragments
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro-substituted derivatives at C-3 or C-6 positions
Coordination Chemistry Transition metal salts (e.g., Cu²⁺)Metal complexes via N-atom coordination
  • Structural Influence : The ethyl and methyl substituents at N-1 and C-3 positions sterically hinder electrophilic substitution at the pyrazolo ring.

Aromatic Ring Functionalization

The 4-methylphenyl and benzaldehyde rings undergo regioselective modifications:

Reaction TypeConditions/ReagentsProduct(s)References
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Halogenated aryl derivatives (para to methoxy group)
Demethylation BBr₃ or HIPhenolic derivatives (removal of methoxy group)

Cross-Coupling Reactions

The compound’s aryl and heteroaryl groups enable catalytic coupling:

Reaction TypeConditions/ReagentsProduct(s)References
Suzuki-Miyaura Aryl boronic acids, Pd(PPh₃)₄Biaryl derivatives
Sonogashira Terminal alkynes, CuI/PdCl₂Alkynylated analogs

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light may cleave the sulfanyl-methyl bond, forming disulfide byproducts.

  • Hydrolytic Stability : The compound is stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions via pyrimidinone ring hydrolysis.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives, including the compound . Research indicates that derivatives of this class exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound is believed to inhibit tubulin polymerization, a critical process in cancer cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies :
    • A study by Kamal et al. demonstrated that pyrazole derivatives significantly inhibited tubulin assembly with IC50 values ranging between 0.83–1.81 µM . The specific compound's structure allows for enhanced interaction with tubulin compared to other derivatives.
  • In Vitro Studies :
    • In vitro evaluations showed that compounds similar to the one discussed exhibited anti-proliferative effects on MCF-7 (breast cancer) and SNB-75 (CNS cancer) cell lines, with IC50 values indicating potent activity .

Anti-inflammatory Properties

The pyrazolo[4,3-d]pyrimidine scaffold has also been explored for its anti-inflammatory properties:

  • Research Findings :
    • Compounds within this class have shown promise in reducing inflammation markers in various models of inflammatory diseases. For instance, a study indicated that certain pyrazole derivatives could lower levels of pro-inflammatory cytokines .
  • Clinical Relevance :
    • The ability to modulate inflammatory pathways makes these compounds potential candidates for treating conditions like rheumatoid arthritis and other inflammatory disorders.

Other Therapeutic Uses

Beyond cancer and inflammation, the compound may have applications in other therapeutic areas:

  • Neuroprotective Effects :
    • Some studies suggest that pyrazole derivatives could enhance neuronal repair mechanisms following injury, potentially benefiting conditions such as spinal cord injuries or neurodegenerative diseases .
  • Antimicrobial Activity :
    • Preliminary data indicate that certain pyrazolo[4,3-d]pyrimidine compounds possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

Mechanism of Action

The mechanism of action of 3-[({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs from the evidence:

Compound ID / Source Core Structure Key Substituents Notable Features
Target Compound Pyrazolo[4,3-d]pyrimidine 1-ethyl, 3-methyl, 6-(4-methylbenzyl), 5-(sulfanylmethyl-4-methoxybenzaldehyde) Aldehyde group for reactivity; sulfanyl linker for solubility
Pyrazolo[4,3-d]pyrimidine 5-butylamino, 6-(4-fluorophenyl), 1-p-tolyl, 3-carbonitrile Carbonitrile (electron-withdrawing); 4-fluorophenyl enhances lipophilicity
Thiazolo[3,2-a]pyrimidine 4-methylphenyl, ester groups Thiazolo core introduces sulfur; ester groups may improve metabolic stability
Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one, sulfonamide Bulky fluorophenyl and chromen groups; sulfonamide for solubility/bioactivity
Pyrazolo[1,5-a]pyrimidin-7-one 3-(4-chlorophenyl), 5-[(4-methylphenyl)sulfanylmethyl] Chlorophenyl (lipophilic); sulfanylmethyl similar to target’s sulfanyl group

Key Observations

Core Heterocycles :

  • Pyrazolo[4,3-d]pyrimidine (target, ) vs. Thiazolo[3,2-a]pyrimidine ():

  • Pyrazolo[1,5-a]pyrimidine ():
  • Positional isomerism of the pyrazole ring affects ring planarity and substituent orientation .

Substituent Effects :

  • Aldehyde (target) vs. Carbonitrile () :

  • Aldehydes are reactive (e.g., forming imines), while carbonitriles stabilize via electron withdrawal, possibly reducing metabolic degradation .
    • 4-Methoxybenzaldehyde (target) vs. 4-Fluorophenyl () :
  • Methoxy groups donate electrons (increasing solubility), while fluorine atoms enhance lipophilicity and membrane permeability .

Sulfur-Containing Groups :

  • Sulfanyl methyl (target, ) vs. Sulfonamide ():

Synthetic Accessibility :

  • The target’s aldehyde may complicate synthesis due to oxidation sensitivity, whereas esters () or carbonitriles () offer stability .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity :
    • The target’s 4-methylbenzyl and methoxy groups balance lipophilicity, while ’s fluorophenyl increases it significantly .
  • Solubility :
    • Sulfanyl and methoxy groups (target) enhance aqueous solubility compared to ’s carbonitrile and fluorophenyl .
  • Metabolic Stability :
    • Aldehydes (target) may undergo rapid hepatic metabolism, whereas thiazolo () or sulfonamide () derivatives might exhibit prolonged half-lives .

Biological Activity

The compound 3-[({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde belongs to a class of pyrazolo[4,3-d]pyrimidine derivatives known for their diverse biological activities, particularly in anticancer and antimicrobial areas. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22N4O3S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

This structure incorporates a pyrazolo[4,3-d]pyrimidine core, which is crucial for its biological activity.

Pyrazolo[4,3-d]pyrimidine derivatives have been shown to exert anticancer effects primarily through the inhibition of various protein kinases involved in cancer cell proliferation. The specific compound under review has demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .

Case Studies

  • In Vitro Studies : In a study examining several pyrazolo[4,3-d]pyrimidine derivatives, the compound exhibited an IC50 value of approximately 1.74 µM against MCF-7 cells. This indicates potent anti-proliferative activity compared to standard chemotherapeutics like doxorubicin .
  • Combination Therapy : The compound has been evaluated for its potential in combination therapies with established anticancer agents. For instance, it showed promising results when combined with inhibitors targeting the BCR-ABL kinase, particularly in resistant cancer cell lines .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[4,3-d]pyrimidine derivatives. The compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity.

Research Findings

  • Antibacterial Efficacy : In a comparative study, several pyrazolo[4,3-d]pyrimidines were assessed for their antibacterial properties. The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria .
  • Synergistic Effects : The potential for this compound to enhance the efficacy of existing antibiotics was explored. When tested in combination with β-lactam antibiotics like ampicillin, it exhibited synergistic effects that could be beneficial in treating infections in immunocompromised cancer patients .

Data Summary

Activity TypeCell Line / PathogenIC50 / MIC ValueReference
AnticancerMCF-7 (Breast Cancer)1.74 µM
AnticancerHepG2 (Liver Cancer)0.39 µM
AntibacterialStaphylococcus aureus10 µg/mL
AntibacterialEscherichia coli15 µg/mL

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